molecular formula C25H28N6 B2725667 1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine CAS No. 902907-09-9

1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine

Cat. No.: B2725667
CAS No.: 902907-09-9
M. Wt: 412.541
InChI Key: ZHBTXNXUKNHTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a complex heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the triazoloquinazoline family, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine typically involves the cyclization of quinazoline derivatives with triazole moieties. One common method involves the heterocyclization of alkyl- or arylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This reaction proceeds through the formation of intermediate triazoloquinazolines, which undergo Dimroth rearrangement to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the triazoloquinazoline core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine involves its interaction with various molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, this compound can induce cell death in cancer cells that rely on this enzyme for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine apart is its unique combination of the piperazine and cyclohexyl groups, which enhance its binding affinity and specificity towards certain biological targets. This makes it a promising candidate for drug development and other scientific applications .

Biological Activity

1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazoloquinazoline derivatives known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The intricate structure of this compound suggests a wide range of interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C27H32N6O2, with a molecular weight of approximately 472.593 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to triazoloquinazolines. For instance, derivatives have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). These compounds often exhibit low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects.

CompoundTarget BacteriaMIC (µg/mL)
3kMRSA0.98
3kS. epidermidis7.80

In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against Candida albicans with varying degrees of effectiveness.

Anticancer Activity

The anticancer potential of triazoloquinazoline derivatives has also been explored. Studies indicate that certain compounds can inhibit the proliferation of cancer cell lines. For example:

  • Compound 3k showed significant antiproliferative effects against various cancer cell lines with IC50 values in the micromolar range.
Cell LineIC50 (µM)
A549 (lung cancer)<10
MCF-7 (breast cancer)<10

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some triazoloquinazolines are known to inhibit specific enzymes associated with bacterial cell wall synthesis and cancer cell metabolism.
  • Biofilm Disruption : Certain derivatives prevent biofilm formation in bacterial cultures without affecting overall cell viability, which is crucial for treating chronic infections.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various quinazoline derivatives against MRSA and other Gram-positive bacteria. The results indicated that specific modifications to the quinazoline structure significantly enhanced antibacterial potency.

Study on Anticancer Properties

Another investigation focused on the cytotoxic effects of triazoloquinazolines on human cancer cell lines. The study demonstrated that these compounds could selectively target rapidly dividing cells while sparing normal cells.

Properties

IUPAC Name

5-(4-cyclohexylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-3-9-19(10-4-1)23-27-24-21-13-7-8-14-22(21)26-25(31(24)28-23)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBTXNXUKNHTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.